molecular formula C9H14BrNO2 B14272334 Oxazole, 2-(4-bromobutyl)-5-ethoxy- CAS No. 132353-41-4

Oxazole, 2-(4-bromobutyl)-5-ethoxy-

Cat. No.: B14272334
CAS No.: 132353-41-4
M. Wt: 248.12 g/mol
InChI Key: DLHRTZUGDSLJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole, 2-(4-bromobutyl)-5-ethoxy- is a heterocyclic organic compound that features an oxazole ring substituted with a 4-bromobutyl group at the 2-position and an ethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2-(4-bromobutyl)-5-ethoxy- typically involves the formation of the oxazole ring followed by the introduction of the 4-bromobutyl and ethoxy substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent alkylation reactions introduce the 4-bromobutyl and ethoxy groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(4-bromobutyl)-5-ethoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxazole, 2-(4-bromobutyl)-5-ethoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxazole, 2-(4-bromobutyl)-5-ethoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobutyl and ethoxy groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 2-(4-bromobutyl)-5-ethoxy- is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility and potentially its bioavailability compared to similar compounds with different substituents .

Properties

CAS No.

132353-41-4

Molecular Formula

C9H14BrNO2

Molecular Weight

248.12 g/mol

IUPAC Name

2-(4-bromobutyl)-5-ethoxy-1,3-oxazole

InChI

InChI=1S/C9H14BrNO2/c1-2-12-9-7-11-8(13-9)5-3-4-6-10/h7H,2-6H2,1H3

InChI Key

DLHRTZUGDSLJEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(O1)CCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.